Chloroacetamido-peg4-nhs ester
CAS No.: 1353011-95-6
Cat. No.: VC0523507
Molecular Formula: C17H27ClN2O9
Molecular Weight: 438.86
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353011-95-6 |
|---|---|
| Molecular Formula | C17H27ClN2O9 |
| Molecular Weight | 438.86 |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C17H27ClN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) |
| Standard InChI Key | BPWFCYSNJLMFRO-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Identification
Chloroacetamido-PEG4-NHS ester contains two key functional groups - a chloroacetamide group and an N-hydroxysuccinimide (NHS) ester group - connected by a polyethylene glycol chain with four repeating units. This strategic arrangement enables sequential conjugation reactions with different target molecules.
Basic Identification Parameters
The compound is uniquely identified through several chemical parameters that differentiate it from similar PEG derivatives. Table 1 presents the key identification parameters of Chloroacetamido-PEG4-NHS ester:
| Parameter | Value |
|---|---|
| CAS Number | 1353011-95-6 |
| Molecular Formula | C17H27ClN2O9 |
| Molecular Weight | 438.9 g/mol |
| Purity (typical) | 95-98% |
| Chemical Class | PEG derivative |
| Functional Groups | Chloroacetamide, NHS ester |
| Linker Type | Non-cleavable |
The compound's CAS number (1353011-95-6) serves as a unique identifier in chemical databases and research literature, allowing for unambiguous reference in scientific communications .
Structural Features
The molecular architecture of Chloroacetamido-PEG4-NHS ester consists of three main components that define its reactivity and applications:
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Chloroacetamide group: Contains a reactive chlorine atom that functions as an excellent leaving group in nucleophilic substitution reactions
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Polyethylene glycol (PEG4) spacer: A hydrophilic chain that enhances water solubility and provides molecular distance between conjugated components
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N-hydroxysuccinimide (NHS) ester group: A reactive ester that readily forms amide bonds with primary amines under mild conditions
This structural arrangement provides the compound with its characteristic bifunctional reactivity, making it suitable for diverse conjugation strategies in biological and materials research .
Physicochemical Properties
Chloroacetamido-PEG4-NHS ester possesses distinct physical and chemical properties that determine its behavior in various reaction environments and applications.
Solubility Characteristics
The PEG4 spacer significantly influences the compound's solubility profile, making it more hydrophilic than similar compounds without PEG chains. This enhanced aqueous solubility is particularly valuable when working with biological systems or in aqueous reaction media .
The compound exhibits good solubility in most organic solvents commonly used in bioconjugation reactions, including:
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Dimethyl sulfoxide (DMSO)
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Dimethylacetamide (DMAC)
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Acetonitrile
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Methylene chloride
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Water (partial solubility)
This solubility profile facilitates its use in various reaction conditions and formulation strategies for different applications .
Stability and Reactivity
Understanding the stability and reactivity of Chloroacetamido-PEG4-NHS ester is crucial for its effective application in research and development. The compound exhibits distinctive reactivity patterns associated with its functional groups:
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The NHS ester component is susceptible to hydrolysis in aqueous environments, with the rate increasing significantly at higher pH values. This group reacts optimally with primary amines in the pH range of 7.0-7.5 to form stable amide bonds.
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The chloroacetamide group serves as an electrophilic center for nucleophilic substitution reactions, particularly with sulfhydryl groups and other nucleophiles.
These reactivity characteristics must be considered when designing reaction schemes involving this compound. Stock solutions are typically prepared in anhydrous solvents and should be used promptly to minimize hydrolytic degradation .
Applications in Bioconjugation
Chloroacetamido-PEG4-NHS ester finds extensive application in bioconjugation strategies, where it serves as a versatile linker for connecting biomolecules to various substrates.
Protein Modification
The compound excels in protein modification applications due to its dual reactivity. The NHS ester portion can selectively react with primary amines (such as lysine residues) on protein surfaces, while the chloroacetamide group remains available for subsequent conjugation with other molecules containing nucleophilic groups .
This sequential reactivity pattern allows for controlled and site-specific protein modifications, which are essential in developing:
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Antibody-drug conjugates
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Protein-polymer hybrids
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Immobilized enzyme systems
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Labeled proteins for imaging and diagnostics
The PEG4 spacer provides sufficient distance between the protein and conjugated molecules, minimizing steric hindrance and maintaining protein activity .
Crosslinking Applications
Chloroacetamido-PEG4-NHS ester serves as an efficient heterobifunctional crosslinker for connecting proteins to various substrates containing thiol groups. The defined length of the PEG4 spacer (approximately 18.0 Å) provides predictable separation between conjugated molecules, which is particularly valuable in designing well-defined bioconjugates .
This crosslinking capability has been utilized in various applications, including:
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Development of protein arrays
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Surface functionalization of nanoparticles
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Preparation of immunoconjugates
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Creation of bioactive surfaces for cell culture and tissue engineering
The non-cleavable nature of the linkages formed makes this compound particularly useful in applications requiring stable conjugates under physiological conditions .
Drug Delivery Applications
The unique properties of Chloroacetamido-PEG4-NHS ester make it valuable in drug delivery system development, particularly in targeted therapeutic approaches.
Antibody-Drug Conjugates
In the development of antibody-drug conjugates (ADCs), Chloroacetamido-PEG4-NHS ester serves as a crucial linker connecting cytotoxic payloads to antibodies. The NHS ester moiety reacts with primary amines on the antibody, while the chloroacetamide group can be used to attach drug molecules through appropriate chemical modifications .
This application is particularly significant in oncology research, where ADCs offer targeted delivery of potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The PEG spacer enhances the conjugate's solubility and may contribute to improved pharmacokinetic properties .
Nanoparticle Functionalization
Chloroacetamido-PEG4-NHS ester is employed in functionalizing various nanoparticle platforms for drug delivery applications. The compound facilitates the attachment of targeting ligands, such as antibodies or peptides, to nanoparticle surfaces, enabling specific cell recognition and internalization .
The PEG component also contributes to the "stealth" properties of functionalized nanoparticles, potentially reducing recognition by the immune system and extending circulation time in biological systems .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C |
| Environmental Conditions | Store in dry conditions, avoid exposure to moisture |
| Light Exposure | Protect from sunlight |
| Container | Store in tightly sealed containers under inert atmosphere when possible |
| Stock Solution Preparation | Use anhydrous solvents; solutions can be kept for several days if frozen when not in use |
| Handling Precautions | Allow to reach room temperature before opening container; minimize air exposure as compound is hygroscopic |
These storage conditions help maintain the integrity of the reactive functional groups, particularly the moisture-sensitive NHS ester component .
Reaction Mechanisms
Understanding the reaction mechanisms of Chloroacetamido-PEG4-NHS ester is crucial for its effective application in various chemical transformations.
NHS Ester Reactions
The NHS ester component undergoes nucleophilic substitution with primary amines to form stable amide bonds. This reaction proceeds optimally at pH 7.0-7.5, where amines maintain sufficient nucleophilicity while hydrolysis of the NHS ester is minimized. The reaction generally follows this pathway:
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Nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester
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Formation of a tetrahedral intermediate
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Displacement of N-hydroxysuccinimide as a leaving group
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Formation of a stable amide bond
This mechanism allows for efficient conjugation with amine-containing biomolecules under mild conditions .
Chloroacetamide Reactions
The chloroacetamide group participates in nucleophilic substitution reactions, particularly with thiol groups, through an SN2 mechanism:
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Nucleophilic attack by the thiol on the α-carbon adjacent to the chlorine
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Displacement of chloride ion as a leaving group
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Formation of a thioether linkage
This reaction is selective for thiols in the presence of most other nucleophilic groups found in biological systems, enabling orthogonal conjugation strategies when working with complex biomolecules .
Comparative Analysis with Similar Compounds
To better understand the unique properties and applications of Chloroacetamido-PEG4-NHS ester, it is valuable to compare it with structurally related compounds.
Comparison with Azido-PEG4-NHS Ester
Azido-PEG4-NHS ester represents another important heterobifunctional PEG linker with different reactivity patterns. While both compounds contain an NHS ester group and a PEG4 spacer, they differ in their second functional group - chloroacetamide versus azide .
| Feature | Chloroacetamido-PEG4-NHS Ester | Azido-PEG4-NHS Ester |
|---|---|---|
| CAS Number | 1353011-95-6 | 944251-24-5 |
| Molecular Weight | 438.9 g/mol | 388.37 g/mol |
| Molecular Formula | C17H27ClN2O9 | C15H24N4O8 |
| Second Functional Group | Chloroacetamide | Azide |
| Primary Reaction Type | Nucleophilic substitution | Click chemistry (cycloaddition) |
| Typical Reaction Partners | Thiols, other nucleophiles | Alkynes |
| Application Focus | Thiol-targeted conjugation | Strain-promoted or copper-catalyzed click chemistry |
This comparison highlights how structural variations in bifunctional PEG linkers translate to different chemical reactivity profiles and application suitability .
Future Perspectives and Research Directions
Current research trends suggest several emerging applications and areas of investigation for Chloroacetamido-PEG4-NHS ester:
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Development of more selective and efficient bioconjugation strategies using heterobifunctional linkers for next-generation therapeutics
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Integration into multicomponent drug delivery systems that require precise spatial arrangement of different functional elements
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Application in emerging immunotherapy approaches, where controlled conjugation of immune modulators to antibodies or cell surfaces could enhance therapeutic outcomes
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Exploration of its utility in bioorthogonal chemistry approaches, where selective reactions in complex biological environments are required
As bioconjugation techniques continue to evolve, compounds like Chloroacetamido-PEG4-NHS ester are likely to remain essential tools in biochemical research and pharmaceutical development .
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